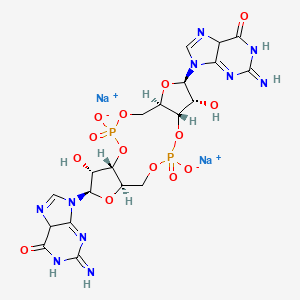![molecular formula C24H18Cl2N2O B2488489 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine CAS No. 477846-92-7](/img/structure/B2488489.png)
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine," is a pyrimidine derivative. Pyrimidine derivatives have been extensively studied for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential applications in pharmaceuticals and organic chemistry due to the presence of dichlorophenyl and methylphenyl groups.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization and chloridization reactions, using various raw materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. The synthesis of similar compounds has been achieved with a yield of about 46% and purity higher than 99.5% under optimal conditions (Liu Guo-ji, 2009).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives reveals that the pyrimidine rings are planar, with significant displacements from this plane by ring-substituent atoms. This polarization of the electronic structures is evident in bond distances within the molecule. Crystallography studies often show hydrogen bonding forming sheets built from rings, indicating a stable crystal structure (Jorge Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including solvolysis and dehydrobromination, leading to the formation of isopropenylpyrimidines. These reactions are influenced by substituents on the pyrimidine ring, which can affect the reaction rates and product distributions (D. J. Brown & P. Waring, 1977).
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Pyrimidine derivatives, similar in structure to the compound , have been studied for their antibacterial properties. Compounds with a pyrimidine system and various phenyl ring substituents showed notable antibacterial activity. These properties are linked to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituents attached to phenyl rings (Cieplik et al., 2008).
Antifungal Activity
- New pyrido[2,3-d]pyrimidine derivatives have been synthesized for their antifungal activity. Some derivatives exhibited significant antifungal activities, highlighting the potential of pyrimidine-based compounds in developing antifungal agents (Hanafy, 2011).
Corrosion Inhibition
- Pyrimidine-2-thione derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. These compounds effectively hindered corrosion by adsorbing on the metal surface, showcasing the utility of pyrimidine derivatives in industrial applications (Soltani et al., 2015).
Anti-inflammatory and Analgesic Properties
- Certain pyrimidine heterocycles have been synthesized and screened for analgesic and anti-inflammatory activities. These studies revealed that the nature of the substituent in the pyrimidine derivative played a major role in its anti-inflammatory and analgesic activities, with chlorophenyl substitution showing potent effects (Muralidharan et al., 2019).
Anticancer Activity
- Novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Many of these compounds displayed potent anticancer activity on various human cancer cell lines, comparable to established chemotherapy drugs (Hafez & El-Gazzar, 2017).
Antiviral Activity
- Substituted 2,4-diaminopyrimidine derivatives have been shown to inhibit retrovirus replication in cell culture. This includes significant inhibitory activity against human immunodeficiency virus, underscoring the potential of pyrimidine derivatives in antiviral therapy (Hocková et al., 2003).
Liquid Crystal Properties
- Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized to examine their liquid crystal properties. Compounds with methyl and methoxy groups in lateral positions were found to be nematic liquid crystals, indicating applications in display technologies (Mikhaleva, 2003).
Synthesis and Structural Studies
- Synthesis and X-ray crystallography studies of pyrimidine derivatives, including ones with methoxyphenyl groups, have contributed to understanding their structural properties. These studies are fundamental to designing compounds with desired biological and physical properties (Akkurt et al., 2003).
Miscellaneous Applications
- Pyrimidine derivatives have also been studied for various other applications, including as intermediates in pharmaceutical synthesis and in the synthesis of novel compounds with potential for various biological activities (Zhou et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit neuroprotective effects, potentially by interacting with nerve growth factor (ngf) in astroglial cells .
Mode of Action
It’s suggested that similar compounds may interact with their targets in a dose- and time-dependent manner, leading to an accelerated production of ngf in cultured astroglial cells .
Biochemical Pathways
The production of ngf, a critical component in the survival and maintenance of sympathetic and sensory neurons, suggests that the compound may influence pathways related to neuroprotection and neuronal growth .
Result of Action
Similar compounds have been found to exhibit neuroprotective effects, potentially by promoting the production of ngf in astroglial cells .
Eigenschaften
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O/c1-16-2-5-18(6-3-16)23-12-13-27-24(28-23)19-7-9-20(10-8-19)29-15-17-4-11-21(25)22(26)14-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHWBHJOHQAXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



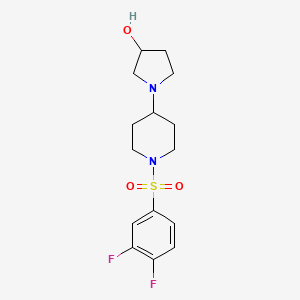
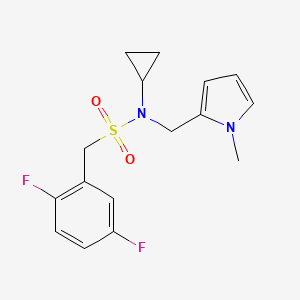
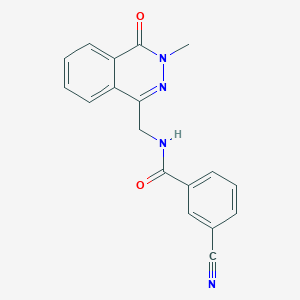
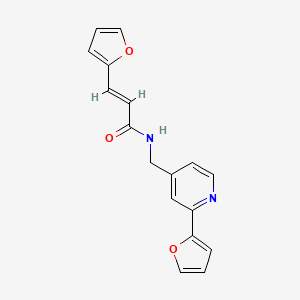
![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)
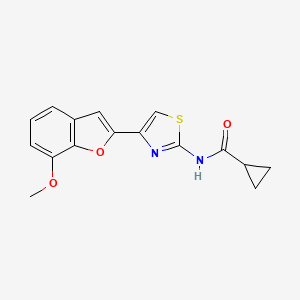
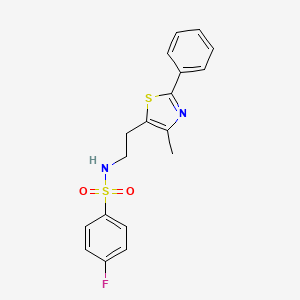
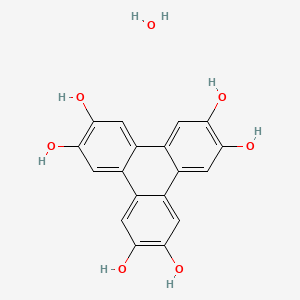
![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)
